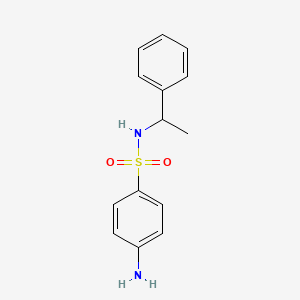

4-amino-N-(1-phenylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Research Applications

-

Anticancer Activity :

- Research indicates that derivatives of 4-amino-N-(1-phenylethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, compounds structurally related to this sulfonamide have shown enzyme inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for selective anticancer therapies .

- A study demonstrated that one of its derivatives induced apoptosis in breast cancer cell lines (MDA-MB-231), showing a remarkable increase in apoptotic cells compared to controls .

- Antimicrobial Properties :

- Enzyme Inhibition :

Chemical Synthesis Applications

This compound serves as a versatile starting material in chemical synthesis. It can be utilized to create various derivatives through substitution reactions:

- Synthesis Pathways : The compound can be synthesized from 2-phenylethylamine and benzenesulfonyl chloride, leading to a range of N-substituted sulfonamides with diverse biological activities .

Synthesis Overview Table

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Phenylethylamine + Benzenesulfonyl Chloride | Aqueous alkaline medium | N-(2-Phenylethyl)benzenesulfonamide |

| 2 | N-(2-Phenylethyl)benzenesulfonamide + Alkyl/Acyl Halides | Sodium Hydride | N-Substituted Sulfonamides |

Biological Studies and Case Studies

Numerous studies have explored the biological implications of this compound:

- Antitumor Effects :

- Neuroprotective Properties :

- Antibacterial Efficacy :

Mécanisme D'action

The mechanism of action of 4-amino-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-N-(2-phenylethyl)benzenesulfonamide

- 4-methyl-N-(1-phenylethyl)benzenesulfonamide

- 4-chloro-N-(1-phenylethyl)benzenesulfonamide

Uniqueness

4-amino-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in proteomics research make it a valuable compound in scientific studies .

Activité Biologique

4-amino-N-(1-phenylethyl)benzenesulfonamide, also known by its CAS number 79867-70-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

The compound has the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol. Its structure features a sulfonamide group, which is significant for its biological interactions. The unique structural characteristics of this compound contribute to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

- Protein Binding : The compound has been shown to bind effectively to certain proteins, which may alter their activity and function.

- Anticonvulsant Activity : Research indicates that structural modifications can significantly affect the anticonvulsant potency of related compounds. For instance, analogs with alterations in the amine group exhibited varying degrees of effectiveness against induced convulsions .

Anticonvulsant Effects

A study focused on the structure-activity relationship of analogs related to this compound found that modifications could lead to a loss or gain in anticonvulsant activity. Specifically, acylation and alkylation of the amino group resulted in a significant reduction in activity, whereas certain structural changes could enhance potency but also increase toxicity .

Cardiovascular Effects

Research involving isolated rat heart models demonstrated that benzenesulfonamide derivatives, including this compound, influence perfusion pressure and coronary resistance. These studies suggest that the compound may affect cardiovascular functions through mechanisms involving calcium channel interactions .

Table 1: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Structural modifications impact potency and toxicity . |

| Cardiovascular Effects | Decreased perfusion pressure observed in isolated rat heart studies . |

Case Study: Anticonvulsant Activity

In a detailed investigation into related compounds, it was found that inserting a methylene group between the amino group and the aromatic ring slightly increased anticonvulsant potency but significantly raised toxicity levels. This underscores the delicate balance between efficacy and safety in drug design .

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several potential therapeutic applications:

- Neurological Disorders : Given its anticonvulsant properties, this compound may be explored for therapeutic use in epilepsy or other seizure-related disorders.

- Cardiovascular Health : Its effects on perfusion pressure indicate potential applications in treating cardiovascular diseases or conditions related to blood flow regulation.

Propriétés

IUPAC Name |

4-amino-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMQQMDSZAKUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.